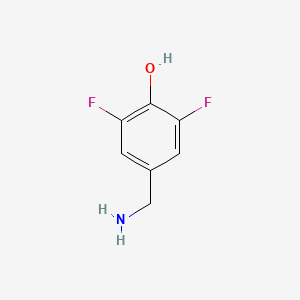

4-(Aminomethyl)-2,6-difluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)-2,6-difluorophenol is an organic compound with the molecular formula C7H7F2NO It consists of a phenol ring substituted with two fluorine atoms at the 2 and 6 positions and an aminomethyl group at the 4 position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Aminomethyl)-2,6-Difluorphenol kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die nucleophile aromatische Substitution (S_NAr) von 2,6-Difluorphenol mit Formaldehyd und Ammoniak. Die Reaktion verläuft typischerweise unter basischen Bedingungen, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat die Bildung der Aminomethylgruppe erleichtert.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 4-(Aminomethyl)-2,6-Difluorphenol Batch- oder kontinuierliche Verfahren im großen Maßstab beinhalten. Die Wahl des Verfahrens hängt von Faktoren wie dem gewünschten Ertrag, der Reinheit und der Kosteneffizienz ab. Die Optimierung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Reaktionszeit, ist entscheidend für eine effiziente Produktion.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(Aminomethyl)-2,6-Difluorphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminomethylgruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amin-Derivate zu bilden.

Substitution: Die Phenolgruppe kann elektrophile aromatische Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern oft Katalysatoren wie Eisen(III)-chlorid (FeCl3) oder Aluminiumchlorid (AlCl3).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung von halogenierten oder nitrierten Phenol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 4-(Aminomethyl)-2,6-difluorophenol is in pharmaceutical research as a GABAergic modulator . Research indicates that this compound acts as an allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is crucial for inhibitory neurotransmission in the central nervous system. By enhancing GABAergic signaling, it may contribute to anxiety reduction and sedation, similar to benzodiazepines like diazepam .

Cognitive Enhancement

Animal studies have shown that this compound may improve cognitive functions. It is believed to enhance memory and learning processes by acting on specific neuronal pathways involved in cognition. This potential has led to interest in exploring its use in treating cognitive impairments associated with various neurological disorders .

Case Studies and Research Findings

Numerous studies have explored the effects of this compound on GABA receptors and its cognitive-enhancing properties:

- GABA Receptor Interaction : Research has demonstrated that this compound enhances GABA receptor activity in vitro, suggesting potential efficacy in vivo for treating anxiety-related conditions.

- Cognition Improvement : Animal model studies have indicated that administration of this compound leads to notable improvements in memory tasks, supporting its potential role as a cognitive enhancer .

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-2,6-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(Aminomethyl)benzoesäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Phenolgruppe.

2,6-Difluoramin: Ähnliche Struktur, aber mit einer Aminogruppe, die direkt am Phenolring gebunden ist.

4-(Aminomethyl)phenol: Ähnliche Struktur, aber ohne die Fluoratome.

Einzigartigkeit

4-(Aminomethyl)-2,6-Difluorphenol ist aufgrund des Vorhandenseins sowohl der Aminomethylgruppe als auch der Fluoratome einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Die Fluoratome verbessern die Stabilität und Lipophilie der Verbindung, während die Aminomethylgruppe eine Stelle für die weitere Funktionalisierung und Interaktion mit biologischen Zielstrukturen bietet.

Biologische Aktivität

4-(Aminomethyl)-2,6-difluorophenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound this compound consists of a difluorophenol moiety with an aminomethyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈F₂N₁O |

| Molecular Weight | 173.15 g/mol |

| Functional Groups | Aminomethyl, Difluoro |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and other non-covalent interactions. The difluoro groups enhance the compound's stability and reactivity, making it a valuable candidate for further research in drug development.

Interaction with Biological Targets

- Cytotoxicity : Research indicates that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For example, Mannich bases derived from similar structures have shown increased cytotoxicity against human T-lymphocyte (Jurkat) cell lines compared to standard drugs like 5-fluorouracil .

- Antiviral Activity : Some derivatives of aminophenols have been studied for their antiviral properties. Preliminary studies suggest that modifications in the structure can lead to enhanced activity against viral infections, such as adenovirus .

Research Findings

Recent studies have explored the potential applications of this compound in medicinal chemistry:

- Anticancer Activity : A review highlighted that Mannich bases related to this compound demonstrated significant anticancer effects in vitro. Specific derivatives exhibited higher cytotoxicity against various cancer cell lines than established chemotherapeutics .

- Pharmaceutical Applications : The compound is being investigated for its role as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects. Its unique structural features may confer distinct pharmacological properties.

- Toxicological Studies : While some studies have indicated low toxicity levels for certain derivatives, ongoing research aims to clarify the safety profile and potential side effects associated with its use .

Case Studies

- Study on Cytotoxicity : In a comparative study involving several Mannich bases, compounds structurally related to this compound were tested against human cancer cell lines (MCF-7, HepG2). Results showed that these compounds had IC50 values significantly lower than those of standard drugs, indicating strong potential for further development as anticancer agents .

- Antiviral Efficacy : Another study focused on derivatives targeting adenoviral infections demonstrated that specific modifications could enhance selectivity and potency against viral replication processes while minimizing cytotoxicity in host cells .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)phenol | Lacks difluoro groups | Moderate cytotoxicity |

| 4-(Aminomethyl)catechol | Additional hydroxyl groups | Enhanced antioxidant properties |

| 3-Aminomethyl-5-fluoroaniline | Different substitution pattern | Variable cytotoxicity depending on structure |

Eigenschaften

Molekularformel |

C7H7F2NO |

|---|---|

Molekulargewicht |

159.13 g/mol |

IUPAC-Name |

4-(aminomethyl)-2,6-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 |

InChI-Schlüssel |

XIGBWMMDVPCKSD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)O)F)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.